molecular formula C23H27ClO7 B1432253 Empagliflozin R-Furanose CAS No. 1620758-31-7

Empagliflozin R-Furanose

Katalognummer B1432253
CAS-Nummer: 1620758-31-7
Molekulargewicht: 450.9 g/mol
InChI-Schlüssel: RAQUDPJZAZMKRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Empagliflozin R-Furanose is a synthetic derivative of Empagliflozin, a natural compound found in plants . It belongs to the class of drugs for the treatment of type II diabetes . The chemical name is (2R,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol .


Synthesis Analysis

Empagliflozin R-Furanose is synthesized through a series of chemical processes focusing on the key C-glycosylation step . The synthesis involves the addition of an organometallic species to a carbonyl derivative followed by a reduction .


Molecular Structure Analysis

The molecular formula of Empagliflozin R-Furanose is C23H27ClO7 . Its molecular weight is 450.91 g/mol .


Chemical Reactions Analysis

Empagliflozin R-Furanose has been shown to inhibit the activity of dipeptidyl peptidase 4 (DPP-4) and reduce postprandial glucose levels in healthy subjects .


Physical And Chemical Properties Analysis

Empagliflozin R-Furanose is a neat product with a molecular weight of 450.909 .

Wissenschaftliche Forschungsanwendungen

  • Pharmaceutical Synthesis

    • Empagliflozin R-Furanose is used in the synthesis of the SGLT-2 inhibitor Empagliflozin . The key stage involves I/Mg exchange of aryl iodide followed by addition to glucono lactone in THF . This process was implemented for production on a metric ton scale for commercial launch .
    • It can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Empagliflozin .
  • Quality Control and Analysis

    • Empagliflozin R-Furanose is used in the development of liquid chromatography methods to determine empagliflozin in the presence of its organic impurities . The method was developed following Quality by Design (QbD) for the analysis of the antidiabetic empagliflozin .
    • A stability-indicating RP-HPLC method was developed and validated for the estimation of empagliflozin drug and its tablet dosage form using a DAD detector .
  • Medical Research

    • Empagliflozin has been shown to reduce hospitalizations for heart failure and the number of deaths from cardiovascular causes . It also reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .
    • Empagliflozin improves cardiovascular outcomes in patients with heart failure, patients with type 2 diabetes who are at high cardiovascular risk, and patients with chronic kidney disease .
  • Chemical Synthesis

    • Empagliflozin R-Furanose is used in the production synthesis of the SGLT-2 inhibitor Empagliflozin . The key stage involves I/Mg exchange of aryl iodide followed by addition to glucono lactone in THF . This process was implemented for production on a metric ton scale for commercial launch .
  • Analytical Method Development

    • Empagliflozin R-Furanose can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Empagliflozin .
  • Pharmaceutical Reference Standards

    • Empagliflozin R-Furanose is supplied with COA and analytical data, and can be used as a reference standard in pharmaceutical analysis .
  • Production Synthesis

    • Empagliflozin R-Furanose is used in the production synthesis of the SGLT-2 inhibitor Empagliflozin . The key stage involves I/Mg exchange of aryl iodide followed by addition to glucono lactone in THF . This process was implemented for production on a metric ton scale for commercial launch .
  • Analytical Method Development

    • Empagliflozin R-Furanose can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Empagliflozin .
  • Pharmaceutical Reference Standards

    • Empagliflozin R-Furanose is supplied with COA and analytical data, and can be used as a reference standard in pharmaceutical analysis .

Zukünftige Richtungen

Empagliflozin R-Furanose has shown promise in the treatment of type II diabetes and has been the subject of various studies . Future research may focus on further understanding its mechanism of action, potential applications, and long-term safety and efficacy.

Eigenschaften

IUPAC Name

2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-5-(1,2-dihydroxyethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQUDPJZAZMKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Empagliflozin R-Furanose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Empagliflozin R-Furanose
Reactant of Route 2
Empagliflozin R-Furanose
Reactant of Route 3
Empagliflozin R-Furanose
Reactant of Route 4
Empagliflozin R-Furanose
Reactant of Route 5
Empagliflozin R-Furanose
Reactant of Route 6
Empagliflozin R-Furanose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.